molecular formula C11H9ClN2O2 B1458864 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1423734-30-8

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1458864
CAS No.: 1423734-30-8
M. Wt: 236.65 g/mol
InChI Key: XMVOKDPWHPIDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1423734-30-8) is a high-purity chemical building block designed for research and development in medicinal chemistry and pharmaceutical sciences . This compound has a molecular formula of C 11 H 9 ClN 2 O 2 and a molecular weight of 236.65 g/mol . Its structure features a pyrazole ring substituted with a 2-chlorophenyl group at the 1-position and a methyl group at the 4-position, with a carboxylic acid moiety at the 3-position, making it a versatile intermediate for synthetic organic chemistry . Researchers utilize this pyrazole-3-carboxylic acid derivative as a key precursor in the synthesis of more complex molecules, including potential pharmacologically active compounds. The carboxylic acid group allows for further functionalization, such as amidation or esterification, to create a diverse library of derivatives for screening and development . As a specialized research chemical, it is supplied with a purity of ≥95% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVOKDPWHPIDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of the GABA A receptor, enhancing GABA currents during GABA exposure. This modulation can lead to changes in cellular responses and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the benzodiazepine recognition site of the GABA A receptor, promoting GABA currents. This binding interaction is crucial for its modulatory effects on cellular activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound’s stability in various conditions can affect its efficacy and potency in in vitro and in vivo studies. Long-term exposure to the compound may lead to changes in cellular responses and overall function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of efficacy and toxicity. For instance, higher doses of the compound have been associated with increased anticonvulsant activity, but also with potential toxic effects. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to undergo metabolism and excretion in preclinical species, with specific metabolites identified in mice, rats, rabbits, and dogs. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, it has been shown to bind to the peripheral benzodiazepine receptor, which is involved in cholesterol transport into mitochondria. This interaction affects its distribution within the cell and its overall activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize to the outer mitochondrial membrane, where it interacts with the peripheral benzodiazepine receptor. This localization is crucial for its role in regulating cholesterol transport and other mitochondrial functions.

Biological Activity

Overview

1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with the molecular formula C11_{11}H9_9ClN2_2O2_2 and a molecular weight of 236.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. It has been noted to influence cellular processes through:

  • Binding Interactions : The compound interacts with the benzodiazepine recognition site of the GABAA_A receptor, enhancing GABA currents during exposure to GABA.
  • Modulation of Signaling Pathways : It affects cell signaling pathways, gene expression, and cellular metabolism, which are crucial for cellular function and response to stimuli.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related pyrazole compounds:

StudyCell LineIC50_{50} (µM)Activity
Bouabdallah et al.Hep-23.25Significant cytotoxic potential
Wei et al.A54926Antitumor activity
Xia et al.A54949.85Induced apoptosis
Li et al.NCI-H460, MCF70.39, 0.46Induced autophagy

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in cancer therapy:

  • Anticancer Properties : A review indicated that pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50_{50} values ranging from 0.01 µM to over 40 µM .
  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to act as selective COX-2 inhibitors, demonstrating anti-inflammatory effects comparable to established drugs like diclofenac .
  • Mechanistic Insights : The molecular mechanism involves inhibition of critical kinases such as Aurora-A and CDK2, which are important for cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile of similar pyrazole compounds suggests varied absorption, distribution, metabolism, and excretion (ADME) properties that can significantly influence their bioavailability and therapeutic efficacy. Factors such as pH, temperature, and the presence of other molecules can affect the stability and interactions of these compounds in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid are compared below with analogous pyrazole-carboxylic acid derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Application Synthesis Method Key Reference
This compound 2-Cl-Ph (1), CH₃ (4) 280.66 CB1 antagonist precursor, antibacterial studies Hydrazine condensation, hydrolysis
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 2,4-diCl-Ph (1), 4-Cl-Ph (5), CH₃ (4) 356.04 CB1 antagonist (IC₅₀ = 0.139 nM) Similar to parent compound, optimized for CB1 binding
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Cl-Ph (1), CH₂CH₂OH (4) 282.69 Enhanced solubility due to hydroxyethyl group Cyclocondensation, oxidation
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 3-Cl-Ph (1), CH₃ (3,5) 250.68 Intermediate for pharmaceuticals Multi-step alkylation, hydrolysis
4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-azepine-3-carboxylic acid Complex azepine-pyrazole hybrid 447.93 Antimicrobial activity (MIC = 1.56 µg/mL) Schiff base formation

Key Findings:

Substituent Effects on CB1 Antagonism :

  • The 2,4-dichlorophenyl substitution (e.g., in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) significantly enhances CB1 receptor binding (IC₅₀ = 0.139 nM) compared to the parent 2-chlorophenyl derivative, likely due to increased lipophilicity and steric complementarity .
  • Piperidine-amide derivatives (e.g., compound 10 in ) exhibit peripheral selectivity for CB1 receptors, attributed to bulkier substituents reducing central nervous system penetration .

Antibacterial Activity: Chloro-substituted pyrazole-carboxylic acids (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid) show potent activity against Acinetobacter baumannii (MIC = 1.56 µg/mL), with chloro groups enhancing membrane permeability .

Solubility and Pharmacokinetics :

  • Hydroxyethyl substituents (e.g., in ) improve aqueous solubility, making such derivatives more suitable for oral administration .

Synthetic Flexibility :

  • Hydrolysis of methyl esters (e.g., in ) and hydrazine-based condensations (–9) are common synthetic routes, with yields ranging from 30% to 80% depending on substituents .

Preparation Methods

Cyclization Using Hydrazine and β-Dicarbonyl Compounds

  • Starting Materials: Methylhydrazine or hydrazine derivatives react with β-diketones or β-ketoesters bearing the desired substituents.
  • Process: The cyclization proceeds under acidic or neutral conditions, often with heating, to form the pyrazole ring.
  • Substituent Introduction: The 2-chlorophenyl group can be introduced via the β-dicarbonyl precursor or by N-arylation post-pyrazole formation.

Halogenation and Arylation

  • Halogenation at the pyrazole ring positions can be achieved using elemental halogens (e.g., bromine, iodine) under controlled conditions.
  • N-arylation to introduce the 2-chlorophenyl group can be performed via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Ullmann-type coupling, starting from pyrazole N-H derivatives.

Carboxylation at the 3-Position

  • Carboxylation can be achieved by lithiation or Grignard reaction at the 3-position followed by quenching with carbon dioxide.
  • Alternatively, oxidation of methyl or other substituents at the 3-position can yield the carboxylic acid.

Detailed Preparation Method from a Related Patent (Adapted)

A closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been prepared through a three-step process involving halogenation, diazotization with coupling, and Grignard carboxylation with high yield and purity. This method can be adapted for this compound synthesis by modifying the aryl substituent.

Stepwise Process:

Step Description Key Reagents and Conditions Outcome
1. Halogenation N-methyl-3-aminopyrazole is halogenated at C-4 using bromine or iodine. N-methyl-3-aminopyrazole, Br2 or I2, H2O/EtOH, 15-35 °C, 6 h 4-halogen-1-methyl-1H-pyrazole-3-amine
2. Diazotization and Coupling The 4-halogenated aminopyrazole is diazotized and coupled with potassium difluoromethyl trifluoroborate in the presence of Cu2O. NaNO2, HCl, K[CF2HBF3], Cu2O, THF, 0-50 °C 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole
3. Grignard Exchange and Carboxylation Grignard reagent (e.g., isopropylmagnesium chloride) exchanges the halogen, followed by reaction with CO2 under DBU catalysis, then recrystallization. i-PrMgCl, CO2, DBU, THF, -25 to 25 °C 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This method yields a product with >99.5% purity and 64% overall yield, avoiding isomer formation common in traditional syntheses.

Adaptation for this compound

To prepare this compound, the following adaptations are recommended:

  • Starting Material: Use 2-chlorophenylhydrazine or perform N-arylation on the pyrazole ring after formation.
  • Ring Formation: Condense 2-chlorophenylhydrazine with a suitable β-ketoester or β-diketone bearing a methyl group at the 4-position.
  • Carboxylation: Introduce the carboxylic acid at the 3-position via Grignard reaction or oxidation.
  • Purification: Recrystallization from alcohol/water mixtures (e.g., 40% ethanol aqueous solution) to achieve high purity.

Data Table: Comparison of Key Preparation Parameters

Parameter Typical Conditions (Adapted) Notes
Halogenation agent Br2 or I2 For selective substitution at pyrazole C-4
Cyclization temperature 15–35 °C Mild heating to promote ring closure
Diazotization agent NaNO2/HCl Controlled low temperature (-5 to 5 °C)
Coupling reagent Potassium difluoromethyl trifluoroborate (for related compounds) Substitute with appropriate aryl boron reagents for 2-chlorophenyl
Grignard reagent Isopropyl magnesium chloride or sec-butyl magnesium chloride For halogen-magnesium exchange
Carboxylation agent Carbon dioxide (gas or saturated solution) Catalyzed by DBU to enhance reaction
Purification solvent 40% ethanol aqueous solution Effective for recrystallization and purity enhancement
Overall yield Up to 64% (related compounds) Dependent on substituent and reaction optimization
Product purity >99.5% Verified by HPLC and NMR

Research Findings and Notes

  • The use of N-methyl-3-aminopyrazole as a starting material and halogenation followed by diazotization and coupling provides a high-yield, high-purity route for pyrazole carboxylic acids.
  • Grignard exchange and carboxylation under DBU catalysis improve CO2 utilization and reaction rates, enhancing process stability and scalability.
  • Avoidance of isomer formation is a significant advantage of this method compared to traditional hydrazine cyclization routes, which often produce positional isomers requiring extensive purification.
  • The adaptation to this compound would require careful selection of arylation conditions or starting materials to introduce the 2-chlorophenyl group selectively at the N-1 position.

Q & A

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, and how can regioselectivity challenges be addressed?

A common approach involves nucleophilic substitution reactions of precursor pyrazole derivatives with chlorinated aryl halides. For example, a base-catalyzed reaction (e.g., K₂CO₃) can facilitate coupling between 5-chloro-pyrazole intermediates and 2-chlorophenyl groups . Regioselectivity issues, such as competing substitution at alternate positions, may arise due to steric or electronic effects. To mitigate this, directing groups (e.g., methyl substituents) or optimized reaction conditions (e.g., controlled temperature and solvent polarity) can enhance selectivity .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P2/c) with lattice parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. The planar pyrazole ring and chlorophenyl substituents create a rigid framework, while the carboxylic acid group enables hydrogen bonding, critical for supramolecular interactions .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

The compound exhibits limited solubility in polar aprotic solvents like water but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Conflicting solubility data may arise from impurities or crystallinity variations. Validate solubility experimentally via UV-Vis spectroscopy or gravimetric analysis, and cross-reference with purity assessments (e.g., HPLC) .

Advanced Research Questions

Q. What biological targets are associated with this compound, and what experimental methods validate its activity?

Structural analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid) show cannabinoid receptor (CB1/CB2) modulation . To confirm activity, employ radioligand binding assays using tritiated CP-55,940 or functional assays (e.g., cAMP inhibition). Pair this with computational docking studies (AutoDock Vina) to map interactions with receptor binding pockets .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in IC₅₀ values or efficacy may stem from assay conditions (e.g., cell line variability, ligand concentrations). Address this by:

  • Standardizing protocols (e.g., uniform cell passage numbers, buffer compositions).
  • Validating results across orthogonal assays (e.g., fluorescence-based calcium flux vs. GTPγS binding).
  • Performing structure-activity relationship (SAR) studies to isolate critical substituents .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

The carboxylic acid group may confer poor bioavailability. Strategies include:

  • Ester prodrug synthesis (e.g., ethyl ester) to enhance membrane permeability.
  • Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
  • Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How do computational studies inform the design of derivatives with enhanced activity?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (GROMACS) assess binding stability in lipid bilayers or receptor environments. These guide substitutions (e.g., fluorination) to improve affinity or reduce off-target effects .

Q. What analytical techniques resolve stability issues under varying storage conditions?

Degradation pathways (e.g., hydrolysis of the carboxylic acid group) can be monitored via:

  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to identify degradants.
  • Thermo-gravimetric analysis (TGA) to assess thermal stability.
  • pH-dependent stability profiling (pH 1–10) to optimize formulation buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.